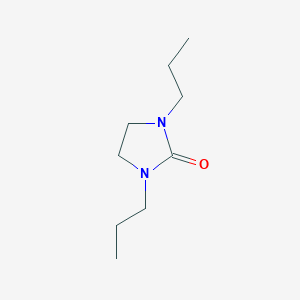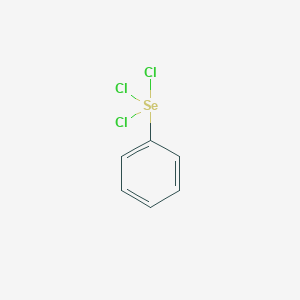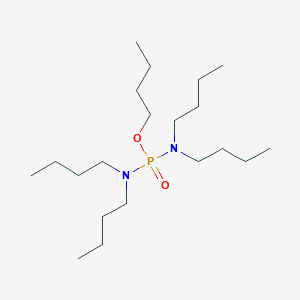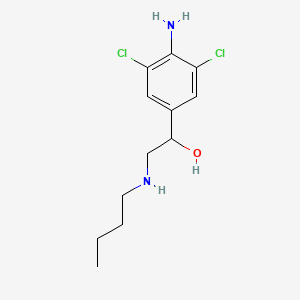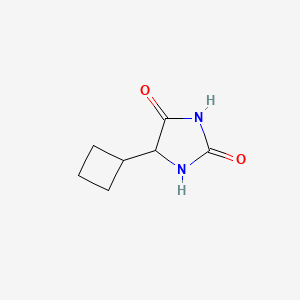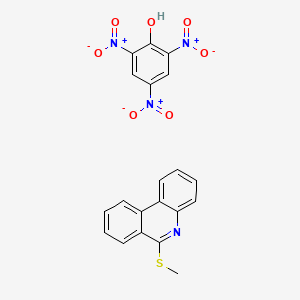
6-methylsulfanylphenanthridine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methylsulfanylphenanthridine: and 2,4,6-trinitrophenol are two distinct chemical compounds with unique properties and applications. 6-methylsulfanylphenanthridine is a heterocyclic aromatic compound, while 2,4,6-trinitrophenol
Preparation Methods
Synthetic Routes and Reaction Conditions
6-methylsulfanylphenanthridine: can be synthesized through various methods, including the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-6-methylthiobenzaldehyde with aniline in the presence of a base, followed by cyclization to form the phenanthridine ring.
2,4,6-trinitrophenol: is typically synthesized by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the formation of the trinitro compound without excessive side reactions. Industrial production of 2,4,6-trinitrophenol involves large-scale nitration processes with stringent safety measures due to its explosive nature .
Chemical Reactions Analysis
Types of Reactions
6-methylsulfanylphenanthridine: undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. Common reagents used in these reactions include halogens, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.
2,4,6-trinitrophenol: is known for its reactivity due to the presence of nitro groups. It undergoes reduction reactions to form aminophenols and can participate in substitution reactions. Major products formed from these reactions include picramic acid and other derivatives .
Scientific Research Applications
6-methylsulfanylphenanthridine: has applications in organic synthesis and medicinal chemistry. It serves as a building block for the synthesis of various biologically active compounds and pharmaceuticals.
2,4,6-trinitrophenol: is widely used in scientific research for its explosive properties. It is utilized in the development of explosives, dyes, and as a reagent in chemical analysis. Additionally, it has applications in the detection of metals and in the study of oxidative processes .
Mechanism of Action
The mechanism of action of 6-methylsulfanylphenanthridine involves its interaction with biological targets through its aromatic and sulfur-containing moieties. It can act as an inhibitor or modulator of specific enzymes and receptors.
2,4,6-trinitrophenol: exerts its effects through its highly reactive nitro groups. It can uncouple oxidative phosphorylation in biological systems, leading to its use as a metabolic stimulant and in biochemical studies .
Comparison with Similar Compounds
6-methylsulfanylphenanthridine: can be compared with other phenanthridine derivatives, such as phenanthridine itself and its various substituted forms. Its unique sulfur-containing group distinguishes it from other derivatives.
2,4,6-trinitrophenol: is similar to other nitroaromatic compounds like 2,4,6-trinitrotoluene (TNT) and 2,4-dinitrophenol. its higher explosive power and solubility in water make it unique among its peers .
Properties
CAS No. |
51381-77-2 |
|---|---|
Molecular Formula |
C20H14N4O7S |
Molecular Weight |
454.4 g/mol |
IUPAC Name |
6-methylsulfanylphenanthridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C14H11NS.C6H3N3O7/c1-16-14-12-8-3-2-6-10(12)11-7-4-5-9-13(11)15-14;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-9H,1H3;1-2,10H |
InChI Key |
GRFYQQDRECJZDO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C3=CC=CC=C31.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


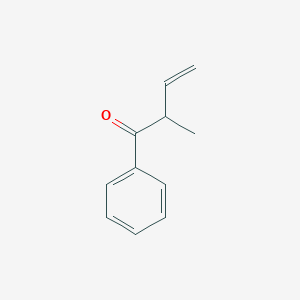
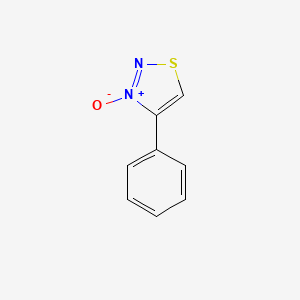
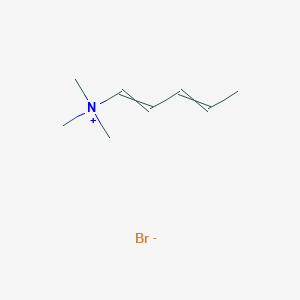
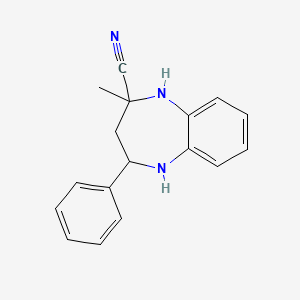
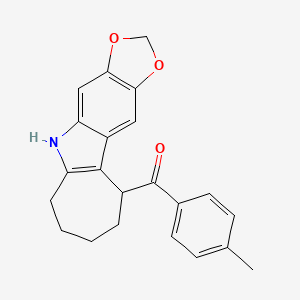
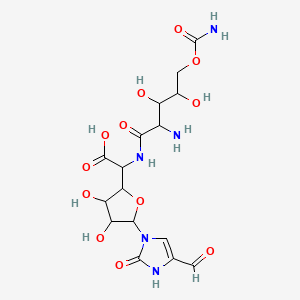
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14669769.png)
